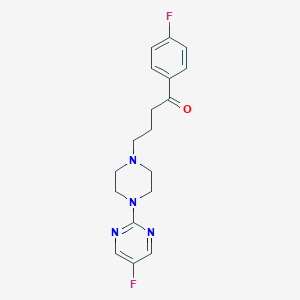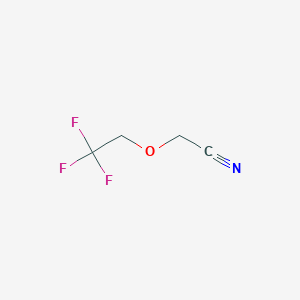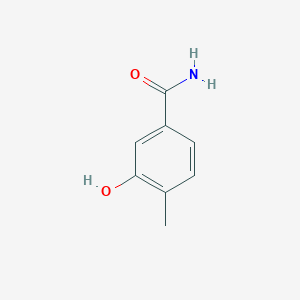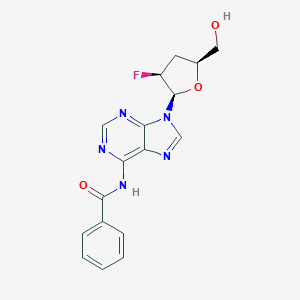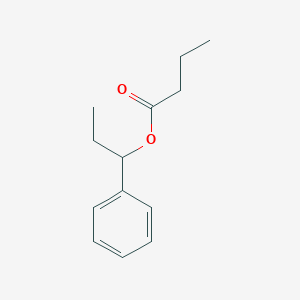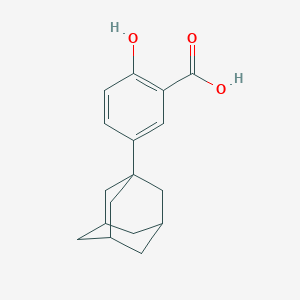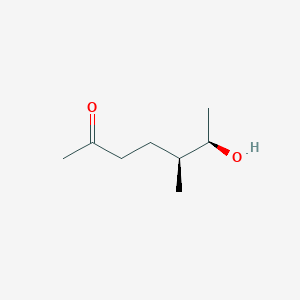![molecular formula C15H20N2O B159580 N-(2-methylphenyl)-1-azabicyclo[2.2.2]octane-3-carboxamide CAS No. 133658-30-7](/img/structure/B159580.png)
N-(2-methylphenyl)-1-azabicyclo[2.2.2]octane-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methylphenyl)-1-azabicyclo[2.2.2]octane-3-carboxamide, also known as JDTic, is a selective kappa opioid receptor antagonist. This compound has gained attention in the field of pharmacology due to its potential therapeutic applications. JDTic has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
作用機序
N-(2-methylphenyl)-1-azabicyclo[2.2.2]octane-3-carboxamide acts as a selective kappa opioid receptor antagonist, which blocks the binding of endogenous opioids to the receptor. This results in a decrease in the release of dopamine, which is involved in the reward pathway. N-(2-methylphenyl)-1-azabicyclo[2.2.2]octane-3-carboxamide has been shown to decrease the reinforcing effects of drugs of abuse, including cocaine, nicotine, and alcohol.
Biochemical and Physiological Effects:
N-(2-methylphenyl)-1-azabicyclo[2.2.2]octane-3-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to decrease drug-seeking behavior in animal models of addiction. N-(2-methylphenyl)-1-azabicyclo[2.2.2]octane-3-carboxamide has also been shown to have antidepressant-like effects and anxiolytic effects in animal models. Additionally, N-(2-methylphenyl)-1-azabicyclo[2.2.2]octane-3-carboxamide has been shown to have analgesic effects in animal models of pain.
実験室実験の利点と制限
One of the advantages of N-(2-methylphenyl)-1-azabicyclo[2.2.2]octane-3-carboxamide is its selective affinity for kappa opioid receptors, which allows for specific targeting of this receptor. However, one of the limitations of N-(2-methylphenyl)-1-azabicyclo[2.2.2]octane-3-carboxamide is its high cost, which may limit its use in lab experiments. Additionally, N-(2-methylphenyl)-1-azabicyclo[2.2.2]octane-3-carboxamide has a long half-life, which may complicate the interpretation of results in animal models.
将来の方向性
There are several future directions for N-(2-methylphenyl)-1-azabicyclo[2.2.2]octane-3-carboxamide research. One direction is the investigation of N-(2-methylphenyl)-1-azabicyclo[2.2.2]octane-3-carboxamide as a potential treatment for addiction, depression, anxiety, and pain management in humans. Another direction is the investigation of N-(2-methylphenyl)-1-azabicyclo[2.2.2]octane-3-carboxamide in combination with other drugs for potential synergistic effects. Additionally, further research is needed to understand the long-term effects of N-(2-methylphenyl)-1-azabicyclo[2.2.2]octane-3-carboxamide on behavior and physiology.
合成法
N-(2-methylphenyl)-1-azabicyclo[2.2.2]octane-3-carboxamide can be synthesized using various methods. One of the methods involves the reaction of 2-methylbenzaldehyde with cyclohexanone to form 2-methylcyclohexanone. The resulting compound is then reacted with methylamine to form N-methyl-2-methylcyclohexanamine. The final step involves the reaction of N-methyl-2-methylcyclohexanamine with 3-chloropropionyl chloride to form N-(2-methylphenyl)-1-azabicyclo[2.2.2]octane-3-carboxamide.
科学的研究の応用
N-(2-methylphenyl)-1-azabicyclo[2.2.2]octane-3-carboxamide has been studied extensively for its potential therapeutic applications. It has been shown to have a selective affinity for kappa opioid receptors, which are involved in pain management, addiction, and mood regulation. N-(2-methylphenyl)-1-azabicyclo[2.2.2]octane-3-carboxamide has been studied for its potential use in the treatment of drug addiction, depression, anxiety, and pain management.
特性
CAS番号 |
133658-30-7 |
|---|---|
製品名 |
N-(2-methylphenyl)-1-azabicyclo[2.2.2]octane-3-carboxamide |
分子式 |
C15H20N2O |
分子量 |
244.33 g/mol |
IUPAC名 |
N-(2-methylphenyl)-1-azabicyclo[2.2.2]octane-3-carboxamide |
InChI |
InChI=1S/C15H20N2O/c1-11-4-2-3-5-14(11)16-15(18)13-10-17-8-6-12(13)7-9-17/h2-5,12-13H,6-10H2,1H3,(H,16,18) |
InChIキー |
ARDMWEFOHGFBSK-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)C2CN3CCC2CC3 |
正規SMILES |
CC1=CC=CC=C1NC(=O)C2CN3CCC2CC3 |
同義語 |
2'-methyl-3-quinuclidinylanilide EO 199 EO-199 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



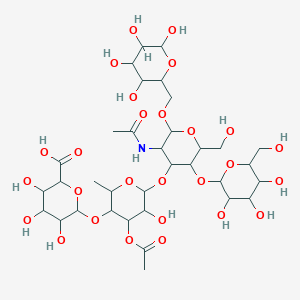
![[(E,2S,3R)-3-hydroxy-2-[[(Z)-3-pyren-1-ylprop-2-enoyl]amino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B159503.png)

